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molecular formula C13H23NO4 B070191 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid CAS No. 188792-67-8

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Cat. No. B070191
M. Wt: 257.33 g/mol
InChI Key: JEDALECUOKHQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174887B1

Procedure details

To a solution of 1-tert-butoxycarbonyl-4-ethylisonipecotic acid ethyl ester (570 mg) in ethanol (10 ml) was added a 1M lithium hydroxide solution (8 ml), and the mixture was refluxed under heating for 20 hours. Then, the reaction mixture was concentrated, and water was added to the residue. The aqueous layer was washed with ether, acidified with 1N hydrochloric acid, and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (233 mg, yield 45%).
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[C:5]1([CH2:18][CH3:19])[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)C.[OH-].[Li+]>C(O)C>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][C:5]([CH2:18][CH3:19])([C:4]([OH:20])=[O:3])[CH2:6][CH2:7]1)=[O:12])([CH3:17])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
C(C)OC(C1(CCN(CC1)C(=O)OC(C)(C)C)CC)=O
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue
WASH
Type
WASH
Details
The aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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